molecular formula C23H16F7N5O2 B609789 Oteseconazole CAS No. 1340593-59-0

Oteseconazole

Katalognummer B609789
CAS-Nummer: 1340593-59-0
Molekulargewicht: 527.4
InChI-Schlüssel: IDUYJRXRDSPPRC-NRFANRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oteseconazole is an orally administered azole antifungal agent . It is used to reduce the risk of fungal or yeast infections, including vulvovaginal candidiasis that keeps coming back in female patients who are unable to get pregnant with a history of vulvovaginal candidiasis . It may be used alone or together with other medicine (e.g., fluconazole) .


Synthesis Analysis

The synthesis of Oteseconazole involves chiral resolution with di-p-toluoyl-L-tartaric acid (L-DPTTA) in the mix solvents of isopropanol and acetonitrile, followed by the treatment of trimethylsilyl azide, giving tetrazole . Chiral resolution and asymmetric synthesis were employed for obtaining the single enantiomer of the chiral drugs .


Molecular Structure Analysis

The molecular formula of Oteseconazole is C23H16F7N5O2 . It has a molar mass of 527.403 g·mol −1 . It is a novel oral selective inhibitor of fungal CYP51 .


Chemical Reactions Analysis

Oteseconazole undergoes an acid-catalyzed tetrazole formation reaction to build the five-membered heterocyclic ring using sodium azide (NaN3) and triethyl orthoformate (HC(OEt)3) to deliver oteseconazole in 85% yield .

Wissenschaftliche Forschungsanwendungen

  • Treatment of Recurrent Vulvovaginal Candidiasis (RVVC)

    Oteseconazole has shown promise in treating RVVC, a condition affecting millions of women globally. Studies have demonstrated its effectiveness against Candida albicans, the primary pathogen in RVVC, as well as fluconazole-resistant isolates. It has exhibited low minimum inhibitory concentration (MIC) values against most Candida strains, suggesting its potency as an antifungal agent (Ghannoum et al., 2021).

  • FDA Approval for RVVC

    The US FDA approved Oteseconazole in April 2022 as the first selective and orally bioavailable CYP51 inhibitor for RVVC patients. Its chemical structure, synthesis, mechanism of action, and pharmacokinetics were described in detail, highlighting its unique properties as an antifungal medication (De, 2023).

  • Comparative Efficacy with Fluconazole

    A Phase 3 study compared the efficacy of Oteseconazole with fluconazole and placebo in treating acute episodes of vulvovaginal candidiasis in subjects with RVVC. Oteseconazole was shown to be safe and effective, with a lower recurrence rate of acute episodes compared to fluconazole (Martens et al., 2021).

  • Advancements in RVVC Treatment

    Oteseconazole is considered an advancement in RVVC treatment due to its impressive efficacy, tolerability, and potential to provide a superior treatment option, especially in cases where fluconazole shows limitations such as resistance development (Sobel & Nyirjesy, 2021).

  • Role in Onychomycosis and Superficial Fungal Infections

    Although not FDA approved for onychomycosis, Oteseconazole has been evaluated for its efficacy in treating onychomycosis and superficial fungal infections, showing potential as an alternative to traditional antifungals like terbinafine and itraconazole (Gupta et al., 2021).

  • Treatment of Acute Vulvovaginal Candidiasis

    A Phase 2 clinical study of Oteseconazole demonstrated its efficacy and safety in treating acute vulvovaginal candidiasis, with a larger proportion of participants achieving therapeutic cure compared to fluconazole. It was well-tolerated at all dose levels over six months of follow-up (Brand et al., 2020).

  • Potential in Treating Resistant Yeasts and Molds

    Oteseconazole is part of a class of investigational antifungals that show promise in addressing rising drug resistance patterns in yeasts and molds. It offers novel pharmacodynamics, spectrum of activity, and potential utility against multidrug-resistant fungi (Seiler & Ostrosky-Zeichner, 2021).

Safety And Hazards

Oteseconazole may harm an unborn baby . It should only be taken by women who are not pregnant and who are not able to get pregnant . The most frequently reported adverse reactions (incidence > 2%) were headache and nausea . It is not approved for use in females who have not had their first menstrual period .

Zukünftige Richtungen

Oteseconazole is currently under investigation for the treatment of other pathogenic fungi . It is the first approved selective and orally bioavailable CYP51 inhibitor for the treatment of patients with recurrent Vulvovaginal candidiasis . Clinical development for the treatment of onychomycosis, and invasive and opportunistic infections is ongoing .

Eigenschaften

IUPAC Name

(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]pyridin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F7N5O2/c24-16-4-7-18(19(25)9-16)21(36,11-35-13-32-33-34-35)23(29,30)20-8-3-15(10-31-20)14-1-5-17(6-2-14)37-12-22(26,27)28/h1-10,13,36H,11-12H2/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUYJRXRDSPPRC-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C([C@](CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble at a pH range of 1 to 9
Record name Oteseconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Oteseconazole is an azole metalloenzyme inhibitor that targets CYP51 (also known as 14α demethylase), an enzyme that demethylates the 14-α position of lanosterol to form ergosterol. In yeast and fungi, the formation of ergosterol plays an important role in the integrity, permeability and fluidity of cell membranes. Therefore, because of its ability to bind and inhibit CYP51, oteseconazole is active against most microorganisms associated with recurrent vulvovaginal candidiasis (RVVC). Besides blocking the formation of ergosterol, oteseconazole also promotes the accumulation of 14-methylated sterols that lead to fungal cell death. To limit off-target toxicity, oteseconazole has a tetrazole metal-binding group that gives it a lower affinity for the human CYP51 isoenzyme. Mechanisms of drug resistance were evaluated _in vitro_, and increases in oteseconazole minimum inhibitory concentrations were associated with the upregulation of efflux pumps CDR1 and MDR1, and the azole target itself (CYP51). Oteseconazole had _in vitro_ activity against _Candida_ spp. that were resistant to fluconazole, and it was active against most of the microorganisms associated with RVVC: _Candida albicans_, _Candida glabrata_, _Candida krusei_, _Candida parapsilosis_, _Candida tropicalis_, _Candida lusitaniae_ and _Candida dubliniensis_. As antimicrobial susceptibility patterns are geographically distinct, local antibiograms should be consulted to ensure adequate coverage of relevant pathogens prior to use.
Record name Oteseconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Oteseconazole

CAS RN

1340593-59-0
Record name Oteseconazole [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1340593590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oteseconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OTESECONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHH774W97N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
308
Citations
JD Sobel, P Nyirjesy - Future microbiology, 2021 - Future Medicine
… Human CYP51 was not inhibited by oteseconazole at a concentration of 50 μM, indicating much higher selectivity of oteseconazole for fungal CYP51, as determined in this sensitive …
Number of citations: 52 www.futuremedicine.com
SM Hoy - Drugs, 2022 - Springer
Oteseconazole (VIVJOA™) is an orally administered azole antifungal agent developed by Mycovia Pharmaceuticals for the treatment of fungal infections. It inhibits cytochrome P450 (…
Number of citations: 23 link.springer.com
JD Sobel, G Donders, T Degenhardt, K Person… - NEJM …, 2022 - evidence.nejm.org
Background Management of recurrent vulvovaginal candidiasis (RVVC) is an unmet clinical challenge without approved treatment in the United States. Oteseconazole is a novel oral …
Number of citations: 18 evidence.nejm.org
AK Gupta, M Talukder… - International Journal of …, 2022 - Wiley Online Library
Terbinafine and itraconazole are the most commonly used oral antifungals to treat onychomycosis and superficial dermatomycoses. Recently, poor response to oral terbinafine has …
Number of citations: 11 onlinelibrary.wiley.com
MG Martens, B Maximos, T Degenhardt… - American Journal of …, 2022 - Elsevier
… and safety of oteseconazole in preventing recurrent episodes of vulvovaginal candidiasis (VVC) in women with recurrent VVC (RVVC) and compared oteseconazole and fluconazole in …
Number of citations: 25 www.sciencedirect.com
P Vandecruys, S Baldewijns, M Sillen… - Expert Review of Anti …, 2023 - Taylor & Francis
… We reviewed literature data on oteseconazole with a focus on the management of RVVC. … the efficacy and safety of oral oteseconazole, applied as the oteseconazole-only regimen, to …
Number of citations: 3 www.tandfonline.com
C Lanier, TC Melton - Annals of Pharmacotherapy, 2023 - journals.sagepub.com
… This review describes the use of oteseconazole for the treatment of RVVC as compared with fluconazole. Oteseconazole is an effective treatment option for common pathogens causing …
Number of citations: 3 journals.sagepub.com
MG Martens, B Maximos, T Degenhardt… - Open Forum …, 2021 - academic.oup.com
… the efficacy of oral oteseconazole (VT-1161) in the prevention of culture-verified acute VVC episodes through Week 50 and compare the efficacy of oteseconazole and fluconazole in …
Number of citations: 5 academic.oup.com
JD Sobel, T Degenhardt, K Person, S Curelop… - American Journal of …, 2023 - ajog.org
… oteseconazole was shown to be highly efficacious in the treatment of vulvovaginal infections caused by Candida species. Of the 435 oteseconazole-… CONCLUSION: Oteseconazole may …
Number of citations: 4 www.ajog.org
S Fung, M Shirley - Drugs & Therapy Perspectives, 2023 - Springer
… of oteseconazole to stay above the MIC 90 with oteseconazole 150 mg once … oteseconazole concentration of ≈ 0.83 µg/mL in patients 37 weeks after the final dose [16]). Oteseconazole …
Number of citations: 0 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.